molecular formula C11H12INO4 B12565361 2-(6-Iodo-2H-1,3-benzodioxol-5-yl)-N-methoxy-N-methylacetamide CAS No. 144369-39-1

2-(6-Iodo-2H-1,3-benzodioxol-5-yl)-N-methoxy-N-methylacetamide

Cat. No.: B12565361
CAS No.: 144369-39-1
M. Wt: 349.12 g/mol
InChI Key: TWJBUPLIFFRHIQ-UHFFFAOYSA-N
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Description

2-(6-Iodo-2H-1,3-benzodioxol-5-yl)-N-methoxy-N-methylacetamide is a complex organic compound characterized by the presence of an iodine atom attached to a benzodioxole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Iodo-2H-1,3-benzodioxol-5-yl)-N-methoxy-N-methylacetamide typically involves multiple steps, starting with the iodination of a benzodioxole precursor. The reaction conditions often require the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the benzodioxole ring. Subsequent steps involve the formation of the acetamide group through reactions with methoxy and methylamine derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to facilitate large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(6-Iodo-2H-1,3-benzodioxol-5-yl)-N-methoxy-N-methylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the iodine atom or reduce other functional groups within the molecule.

    Substitution: The iodine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzodioxole compounds.

Scientific Research Applications

2-(6-Iodo-2H-1,3-benzodioxol-5-yl)-N-methoxy-N-methylacetamide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(6-Iodo-2H-1,3-benzodioxol-5-yl)-N-methoxy-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and benzodioxole ring play crucial roles in binding to these targets, influencing biological pathways and eliciting specific effects.

Comparison with Similar Compounds

Similar Compounds

    (6-Iodo-2H-1,3-benzodioxol-5-yl)methyl formate: Shares the benzodioxole ring and iodine atom but differs in the functional groups attached.

    N-[(6-Iodo-2H-1,3-benzodioxol-5-yl)methyl]aniline: Similar structure with an aniline group instead of the acetamide group.

Properties

CAS No.

144369-39-1

Molecular Formula

C11H12INO4

Molecular Weight

349.12 g/mol

IUPAC Name

2-(6-iodo-1,3-benzodioxol-5-yl)-N-methoxy-N-methylacetamide

InChI

InChI=1S/C11H12INO4/c1-13(15-2)11(14)4-7-3-9-10(5-8(7)12)17-6-16-9/h3,5H,4,6H2,1-2H3

InChI Key

TWJBUPLIFFRHIQ-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)CC1=CC2=C(C=C1I)OCO2)OC

Origin of Product

United States

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